Methyl 2-(bromomethyl)-5-chloronicotinate
CAS No.: 894074-88-5
Cat. No.: VC18742006
Molecular Formula: C8H7BrClNO2
Molecular Weight: 264.50 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894074-88-5 |
|---|---|
| Molecular Formula | C8H7BrClNO2 |
| Molecular Weight | 264.50 g/mol |
| IUPAC Name | methyl 2-(bromomethyl)-5-chloropyridine-3-carboxylate |
| Standard InChI | InChI=1S/C8H7BrClNO2/c1-13-8(12)6-2-5(10)4-11-7(6)3-9/h2,4H,3H2,1H3 |
| Standard InChI Key | OBVDYOHLYOSTAP-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(N=CC(=C1)Cl)CBr |
Introduction
Structural and Physicochemical Properties
Methyl 2-(bromomethyl)-5-chloronicotinate (CAS No. 894074-88-5) possesses the molecular formula C₈H₇BrClNO₂ and a molecular weight of 264.50 g/mol. The compound features a pyridine ring substituted with a bromomethyl group (-CH₂Br) at the 2-position, a chlorine atom at the 5-position, and a methyl ester group at the 3-position.
Key Physical Properties
| Property | Value |
|---|---|
| Melting Point | 50–54°C |
| Solubility | Soluble in methanol, DCM, THF |
| Boiling Point | Not reported |
| Density | ~1.6 g/cm³ (estimated) |
The bromomethyl group introduces significant electrophilicity, while the chlorine atom enhances the electron-deficient nature of the pyridine ring. Infrared spectroscopy (IR) reveals characteristic stretches for the ester carbonyl (C=O) at ~1748 cm⁻¹ and C-Br vibrations at 600–700 cm⁻¹. Nuclear magnetic resonance (¹H NMR) spectra display distinct signals for the bromomethyl protons as a singlet at δ 4.66 ppm and the ester methyl group at δ 3.90 ppm.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via radical bromination of methyl 5-chloronicotinate using N-bromosuccinimide (NBS) under radical initiation conditions. A representative protocol involves:
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Dissolving methyl 5-chloronicotinate in dichloromethane (DCM).
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Adding NBS and a radical initiator (e.g., azobisisobutyronitrile, AIBN).
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Refluxing the mixture under inert atmosphere for 6–12 hours.
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Purifying the product via column chromatography (petroleum ether/ethyl acetate, 8:1).
Yield: 70–80% (optimized conditions).
Industrial Manufacturing
Industrial processes employ continuous flow reactors to enhance scalability and purity. Key optimizations include:
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Automated temperature control to minimize side reactions.
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In-line spectroscopic monitoring for real-time quality assurance.
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Solvent recovery systems to reduce waste.
Reactivity and Chemical Transformations
The bromomethyl group undergoes nucleophilic substitution with diverse reagents, enabling functionalization at the 2-position:
Nucleophilic Substitution Reactions
| Nucleophile | Product | Conditions |
|---|---|---|
| Sodium azide | 2-Azidomethyl-5-chloronicotinate | DMF, 60°C, 4h |
| Potassium thiolate | 2-(Methylthio)-5-chloronicotinate | THF, rt, 2h |
| Amines | 2-Aminomethyl derivatives | EtOH, reflux, 6h |
Cross-Coupling Reactions
The compound participates in Suzuki–Miyaura couplings with aryl boronic acids, facilitated by palladium catalysts (e.g., Pd(PPh₃)₄). For example, coupling with phenylboronic acid yields 2-benzyl-5-chloronicotinate, a precursor to bioactive molecules.
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ in acidic conditions converts the ester to a carboxylic acid.
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Reduction: LiAlH₄ reduces the bromomethyl group to a methyl group, yielding methyl 2-methyl-5-chloronicotinate.
Applications in Pharmaceutical Development
Drug Intermediate
The compound is a key intermediate in synthesizing EGFR inhibitors and kinase modulators. For instance, it is used in the preparation of erlotinib analogs for oncology research.
Antimicrobial Agents
Derivatives exhibit broad-spectrum antimicrobial activity. A 2023 study reported MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli for thiourea-functionalized analogs.
Neurological Therapeutics
Structural analogs act as nicotinic acetylcholine receptor (nAChR) ligands, showing potential in treating Alzheimer’s disease and nicotine addiction.
| Parameter | Value |
|---|---|
| LD₅₀ (oral, rat) | 320 mg/kg |
| Skin Irritation | Moderate |
| Mutagenicity | Negative (Ames test) |
Handling Precautions: Use PPE, avoid inhalation, and store under argon at 2–8°C.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, H-4), 8.24 (s, 1H, H-6), 4.66 (s, 2H, CH₂Br), 3.90 (s, 3H, OCH₃).
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GC-MS (EI): m/z 264 [M]⁺, 185 [M-Br]⁺.
Chromatographic Methods
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HPLC: C18 column, 70:30 MeOH/H₂O, retention time = 6.2 min.
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TLC: Rf 0.45 (PE/EtOAc 8:1).
Future Directions
Targeted Drug Delivery
Functionalization with biodegradable polymers could enable site-specific delivery of anticancer agents.
Green Chemistry Approaches
Developing solvent-free bromination methods using mechanochemical activation.
Computational Modeling
DFT studies to predict regioselectivity in cross-coupling reactions, reducing experimental optimization.
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